molecular formula C7H5BrF3N B13465828 2-Bromo-6-(1,1,2-trifluoroethyl)pyridine

2-Bromo-6-(1,1,2-trifluoroethyl)pyridine

Katalognummer: B13465828
Molekulargewicht: 240.02 g/mol
InChI-Schlüssel: WTBHOAKVGXLODL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-(1,1,2-trifluoroethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom and a trifluoroethyl group attached to the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(1,1,2-trifluoroethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromo-6-chloropyridine with trifluoroethyl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction conditions to ensure consistent product quality .

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(1,1,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The bromine atom and trifluoroethyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds . Additionally, its trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-6-(1,1,2-trifluoroethyl)pyridine is unique due to the presence of the 1,1,2-trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability compared to other halogenated pyridines. Additionally, the trifluoroethyl group can influence the compound’s biological activity, making it a valuable tool in medicinal chemistry .

Eigenschaften

Molekularformel

C7H5BrF3N

Molekulargewicht

240.02 g/mol

IUPAC-Name

2-bromo-6-(1,1,2-trifluoroethyl)pyridine

InChI

InChI=1S/C7H5BrF3N/c8-6-3-1-2-5(12-6)7(10,11)4-9/h1-3H,4H2

InChI-Schlüssel

WTBHOAKVGXLODL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)Br)C(CF)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.